1-(3-chlorophenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea

Description

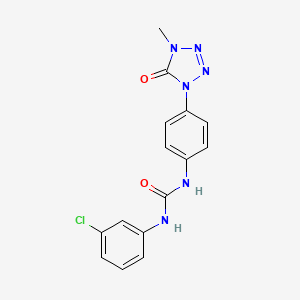

This urea derivative features a 3-chlorophenyl group and a tetrazolylphenyl moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is substituted with a methyl group at position 4 and a keto group at position 3. While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive urea derivatives reported in the literature .

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN6O2/c1-21-15(24)22(20-19-21)13-7-5-11(6-8-13)17-14(23)18-12-4-2-3-10(16)9-12/h2-9H,1H3,(H2,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUDJVUKVLFCSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chlorophenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a urea linkage and a tetrazole moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit varying degrees of antimicrobial activity. For instance, derivatives of urea and tetrazole have shown moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound demonstrated MIC values ranging from 250 μg/mL to lower concentrations depending on structural modifications .

Anti-inflammatory Activity

Studies suggest that the compound may possess anti-inflammatory properties. Urea derivatives have been evaluated for their ability to inhibit inflammatory cytokines such as TNFα and IL-17.

- IC50 Values : Some related compounds have shown IC50 values in the nanomolar range (e.g., 0.004 μM for p38 MAPK inhibition), indicating strong anti-inflammatory potential .

Antitumor Activity

The compound's structural analogs have been investigated for antitumor effects across various cancer cell lines. The presence of the tetrazole ring is thought to enhance its cytotoxicity.

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| EKVX (Lung Cancer) | 25.1 | 77.5 | 93.3 |

| RPMI-8226 (Leukemia) | 21.5 | - | - |

| OVCAR-4 (Ovarian Cancer) | 28.7 | - | - |

These findings suggest that modifications in the urea structure significantly influence the antitumor activity .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Similar urea derivatives have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may also act through similar mechanisms.

- Cytotoxic Effects : The presence of the tetrazole moiety may enhance the cytotoxic effects against tumor cells by inducing apoptosis or inhibiting proliferation.

- Antibacterial Mechanisms : The interaction with bacterial cell walls or metabolic pathways could explain its antibacterial properties.

Case Studies

A recent study evaluated a series of urea derivatives, including those structurally related to this compound, demonstrating significant activity against various pathogens and cancer cell lines . The results indicated that specific modifications could enhance both antimicrobial and anticancer activities.

Scientific Research Applications

Anticancer Activity

Compound X has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research published in MDPI highlighted that certain structural modifications could enhance the compound's efficacy against breast and lung cancer cells .

Key Findings:

- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer).

- Mechanism of Action: Induction of apoptosis through the mitochondrial pathway.

Antimicrobial Properties

In addition to its anticancer activity, compound X has demonstrated antimicrobial properties. A study evaluated its effectiveness against both gram-positive and gram-negative bacteria. The results indicated that the compound inhibits bacterial growth, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Data Summary:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Herbicidal Activity

Compound X has been explored for its herbicidal properties. A patent application describes a formulation containing this compound that effectively controls weed growth in agricultural settings. The compound acts by inhibiting specific pathways involved in plant metabolism, leading to reduced growth or death of targeted weeds .

Case Study:

- Field Trials: Conducted on common weeds such as Amaranthus retroflexus.

- Efficacy Rate: Over 80% weed control observed within two weeks of application.

Pesticide Development

The structural characteristics of compound X make it a candidate for developing new pesticides. Its unique mechanism of action can be tailored to target specific pests while minimizing environmental impact. Research indicates that compounds with similar structures can disrupt pest physiological processes, leading to effective pest management strategies .

Polymer Synthesis

In material science, compound X has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown improvements in tensile strength and flexibility, making it suitable for various industrial applications .

Synthesis Overview:

- Polymer Type: Thermoplastic elastomers.

- Properties Enhanced: Increased durability and resistance to environmental stressors.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

- Halogenated Phenyl Groups: Compound 2k: 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (MW: 762.2 [M−2HCl+H]+) has dual chloro and fluoro substituents, enhancing electron-withdrawing effects. Its melting point (194–195°C) is higher than typical urea derivatives, likely due to extended conjugation and intermolecular hydrogen bonding .

Trifluoromethyl (CF₃) Substitution :

Heterocyclic Moieties

- Tetrazole vs. Thiazole/Triazole :

- The target compound’s 4-methyl-5-oxo-tetrazole ring is distinct from thiazole (e.g., 2k) or triazole (e.g., compounds in ) systems. The tetrazole’s keto group may enhance hydrogen-bond acceptor capacity, while the methyl group could modulate steric effects .

- Pyrazole-Thiazole Derivatives (): A 4-chlorophenyl-substituted thiazole exhibits a planar structure, facilitating π-π stacking in protein binding. The target compound’s tetrazole may offer similar geometric advantages but with different electronic properties .

Pharmacological Implications

- Antimicrobial Activity : A structurally related thiazole derivative () with a 4-chlorophenyl group shows antimicrobial properties. The target compound’s tetrazole ring, a bioisostere for carboxylic acids, may mimic carboxylate interactions in microbial targets .

- Urea Linker in Drug Design: Urea derivatives are known kinase or protease inhibitors. The rigidity and hydrogen-bonding capacity of the urea group in the target compound align with these therapeutic motifs .

Physicochemical and Analytical Data

- Melting Points: Compound Melting Point (°C) Molecular Weight (g/mol) Target Compound Not Reported ~380 (estimated) 2k 194–195 762.2 1g 205–207 638.1 Higher molecular weight correlates with elevated melting points in analogs .

Spectroscopic Characterization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.